5-Bromofuran-3-carbaldehyde
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Overview
Description
5-Bromofuran-3-carbaldehyde is a chemical compound with the empirical formula C5H3BrO2. It has a molecular weight of 174.98 . It is used in various syntheses, including the production of 5-substituted 2-furaldehydes and anilines .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be used in the green condensation to synthesize Triazole Schiff Bases . It can also be employed in the Suzuki–Miyaura reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using density functional theory (DFT) in B3LYP/6-311G++ (d, p) level of theory . The optimized structures, structural parameters, dipole moments, and frontier molecular orbitals of the compound have been calculated .Chemical Reactions Analysis
This compound participates in various chemical reactions. It can be used in the synthesis of 5-substituted 2-furaldehydes and anilines through a novel one-pot, two-step amination/Diels-Alder procedure . It can also be used in the Suzuki–Miyaura reactions .Physical and Chemical Properties Analysis
This compound has a boiling point of 112 °C/16 mmHg and a melting point of 82-85 °C. It should be stored at a temperature of 2-8°C . Its optical properties have been studied using the B3LYP method on a 6–311++ G (d, p) basis set .Scientific Research Applications
Photochemical Synthesis
5-Bromofuran-3-carbaldehyde has been utilized in photochemical synthesis. Irradiation of 5-bromofuran-2-carbaldehyde in aromatic solutions yields 3- and 5-aryl-2-furyl derivatives. This method also facilitates the synthesis of previously unknown 5-aryl-4-bromo-2-furyl derivatives and debromination products (Antonioletti et al., 1985).
Crystallographic Studies
In crystallography, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone molecules, which relate to this compound, are studied for their intermolecular interactions. These interactions are linked by hydrogen bonds forming ribbons, which are analyzed using X-ray diffraction (Ali et al., 2005).
Catalytic Applications
Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a related compound, with carbon monoxide and carboxylic acids demonstrates the potential of this compound derivatives in catalytic processes. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
Synthesis of Bromoindoles
The synthesis of various bromoindoles, including the known 6-bromoindole-3-carbaldehyde, from the marine sponge Pseudosuberites hyalinus is another application. These compounds are synthesized and their structures are elucidated through spectral analysis (Rasmussen et al., 1993).
Synthesis of Isoquinolines
This compound derivatives have been used in new routes for synthesizing isoquinolines. This involves tethering 3-bromopyridine-4-carbaldehyde with electron-withdrawing group substituted alkenes, illustrating the compound's role in the formation of complex organic structures (Cho & Patel, 2006).
Safety and Hazards
Properties
IUPAC Name |
5-bromofuran-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2/c6-5-1-4(2-7)3-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSOKNTAUZADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63387-54-2 |
Source
|
Record name | 5-bromofuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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